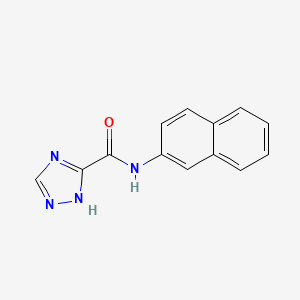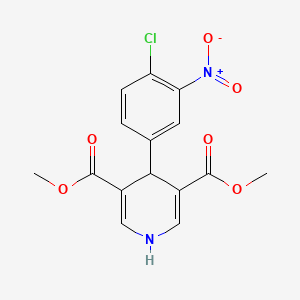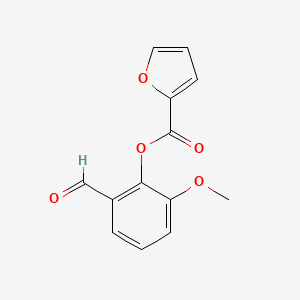![molecular formula C32H31N3OS B11098804 (2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile](/img/structure/B11098804.png)
(2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile is a complex organic compound that features a unique combination of adamantyl, methylthio, and dihydropyrroloisoquinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile can be achieved through a multi-step process:
Formation of the Adamantylcarbonyl Intermediate: The adamantyl group is introduced via a Friedel-Crafts acylation reaction using adamantane and an appropriate acyl chloride.
Synthesis of the Dihydropyrroloisoquinoline Core: This involves a Pictet-Spengler reaction between a tryptamine derivative and an aldehyde.
Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction using a thiol reagent.
Final Coupling and Cyclization: The final step involves coupling the adamantylcarbonyl intermediate with the dihydropyrroloisoquinoline core, followed by cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
化学
この化合物は、より複雑な分子の合成、特にユニークな特性を持つ新素材の開発のためのビルディングブロックとして使用できます。
生物学
生物学研究では、この化合物は、アダマンチルとジヒドロピロロイソキノリン部分の生物学的標的との相互作用を調べるためのプローブとして役立ちます。
医学
潜在的な医療用途には、化合物のユニークな構造的特徴を考えると、特定の経路を標的とした新薬の開発が含まれます。
産業
産業では、この化合物は、安定性または電子特性が向上したポリマーなどの高度な材料の開発に使用できます。
作用機序
(2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile の作用機序は、その特定の用途によって異なります。 医薬品化学では、酵素や受容体などの分子標的と相互作用し、結合相互作用を通じてその活性を調節する可能性があります。 アダマンチル基は、膜透過性を高める可能性があり、ジヒドロピロロイソキノリンコアは、特定の結合部位と相互作用する可能性があります。
6. 類似化合物の比較
類似化合物
This compound: アダマンチル、メチルチオ、ジヒドロピロロイソキノリン部分の組み合わせが特徴です。
This compound: 構造は似ていますが、芳香環上の置換基が異なります。
ユニークさ
This compound のユニークさは、特定の官能基の組み合わせにあり、これにより独特の化学的および生物学的特性が付与されます。
類似化合物との比較
Similar Compounds
(2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile: Unique due to the combination of adamantyl, methylthio, and dihydropyrroloisoquinoline moieties.
This compound: Similar structure but with different substituents on the aromatic ring.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C32H31N3OS |
|---|---|
分子量 |
505.7 g/mol |
IUPAC名 |
(2R,3R,10bS)-3-(adamantane-1-carbonyl)-2-(3-methylsulfanylphenyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C32H31N3OS/c1-37-25-7-4-6-24(14-25)27-28(30(36)31-15-20-11-21(16-31)13-22(12-20)17-31)35-10-9-23-5-2-3-8-26(23)29(35)32(27,18-33)19-34/h2-10,14,20-22,27-29H,11-13,15-17H2,1H3/t20?,21?,22?,27-,28+,29-,31?/m0/s1 |
InChIキー |
RNHQHVKQKIBRAK-SOHPDCFESA-N |
異性体SMILES |
CSC1=CC=CC(=C1)[C@H]2[C@@H](N3C=CC4=CC=CC=C4[C@H]3C2(C#N)C#N)C(=O)C56CC7CC(C5)CC(C7)C6 |
正規SMILES |
CSC1=CC=CC(=C1)C2C(N3C=CC4=CC=CC=C4C3C2(C#N)C#N)C(=O)C56CC7CC(C5)CC(C7)C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole)](/img/structure/B11098736.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11098740.png)

![3-[(4E)-3-Methyl-5-oxo-4-[(2-oxo-1,2-dihydroquinolin-3-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B11098746.png)

![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B11098763.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(prop-2-en-1-yl)butanamide](/img/structure/B11098771.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B11098775.png)


![2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B11098789.png)
![1-Naphthyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11098792.png)
![N-(3-chlorophenyl)-2-(4-chlorophenyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}acetamide](/img/structure/B11098797.png)
